(4-(2-Aminoethyl)phenyl)methanol hydrochloride

Catalog No.
S813484
CAS No.
68559-71-7
M.F
C9H14ClNO
M. Wt
187.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(2-Aminoethyl)phenyl)methanol hydrochloride

CAS Number

68559-71-7

Product Name

(4-(2-Aminoethyl)phenyl)methanol hydrochloride

IUPAC Name

[4-(2-aminoethyl)phenyl]methanol;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H

InChI Key

VHQFEWXLZSGSBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)CO.Cl

Canonical SMILES

C1=CC(=CC=C1CCN)CO.Cl

(4-(2-Aminoethyl)phenyl)methanol hydrochloride, also known as 4-(2-aminoethyl)phenylmethanol hydrochloride, is an organic compound with the molecular formula C9H14ClNO. It is characterized by an aromatic alcohol structure that includes a phenyl group attached to a methanol moiety and an aminoethyl substituent. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability in various applications.

This compound exhibits a white to off-white crystalline appearance and has a molecular weight of approximately 187.67 g/mol. Its chemical structure can be depicted as follows:

text
HO |C6H5-C-CH2-CH2-NH2

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Reductive Amination: The compound can undergo reductive amination, where the amino group reacts with carbonyl compounds in the presence of reducing agents.
  • Acid-Base Reactions: As a hydrochloride salt, it can dissociate in solution, allowing it to participate in acid-base reactions typical of amines and alcohols.

The biological activity of (4-(2-Aminoethyl)phenyl)methanol hydrochloride has been explored in various studies. It has shown potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmaceutical development.
  • Neuroprotective Effects: The aminoethyl group suggests potential interactions with neurotransmitter systems, possibly leading to neuroprotective effects.
  • Toxicity Profile: Safety data indicates that it may cause skin irritation and is harmful if ingested, necessitating careful handling in laboratory settings .

Several methods have been developed for synthesizing (4-(2-Aminoethyl)phenyl)methanol hydrochloride:

  • Reduction of Nitro Compounds: Starting from nitrophenol derivatives, reduction using catalytic hydrogenation or chemical reducing agents can yield the desired amine.
  • Alkylation of Amines: The phenolic compound can be alkylated with 2-aminoethyl halides under basic conditions to form the target compound.
  • Direct Amine Formation: A more straightforward synthesis involves the reaction of phenol with 2-aminoethyl chloride followed by hydrolysis to obtain the hydrochloride salt.

(4-(2-Aminoethyl)phenyl)methanol hydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents due to its biological activity.
  • Chemical Research: Employed in studies focusing on drug development and chemical biology.
  • Biotechnology: Potential use in developing bioconjugates and linkers for biomolecules.

Interaction studies involving (4-(2-Aminoethyl)phenyl)methanol hydrochloride have primarily focused on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins suggest potential implications for drug design and efficacy.
  • Receptor Interactions: Studies may explore its effects on neurotransmitter receptors, contributing to understanding its neuropharmacological profile.

Similar Compounds: Comparison

Several compounds share structural similarities with (4-(2-Aminoethyl)phenyl)methanol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Aminobenzyl alcoholC7H9NOLacks aminoethyl side chain; simpler structure.
2-(Aminoethyl)phenolC8H11NOContains an aminoethyl group but lacks methanol functionality.
3-(Aminoethyl)phenolC8H11NOSimilar structure; different position of amino group on phenol ring.

Uniqueness

The uniqueness of (4-(2-Aminoethyl)phenyl)methanol hydrochloride lies in its specific combination of functional groups, which allows for versatile reactivity and potential biological activity not fully realized in its analogs. Its ability to serve as both an alcohol and an amine makes it particularly valuable in synthetic organic chemistry and medicinal applications.

Nuclear magnetic resonance spectroscopy provides detailed structural information about (4-(2-Aminoethyl)phenyl)methanol hydrochloride through both proton and carbon-13 analyses. The compound demonstrates characteristic chemical shifts that confirm its para-disubstituted aromatic structure and aliphatic substituents.

In proton nuclear magnetic resonance spectra, the aromatic protons appear as characteristic signals in the 7.24-7.33 ppm region, displaying the expected doublet pattern consistent with para-disubstituted benzene rings [4]. The methylene bridge connecting the aromatic ring to the hydroxyl group produces a singlet at 4.57 ppm, integrating for two protons [4]. The hydroxyl proton appears as a broad singlet at 4.57 ppm, with the broadening attributed to rapid exchange processes common in alcohol functionalities [4]. The ethylene linker chain exhibits triplet patterns between 2.93-3.14 ppm, with the amino-bearing methylene appearing at 3.14 ppm and the aromatic-bearing methylene at 2.93 ppm [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment. The aromatic carbons appear in the characteristic range of 128.6-141.8 ppm, with multiple peaks reflecting the six different carbon environments in the para-disubstituted benzene ring [4]. The hydroxyl-bearing carbon resonates at 64.8 ppm, consistent with a benzylic alcohol carbon [4]. The amino-bearing carbon appears at 42.0 ppm, while the ethylene bridge carbon is observed at 34.3 ppm [4].

Infrared Spectroscopy

Infrared spectroscopy provides critical information about the functional groups present in (4-(2-Aminoethyl)phenyl)methanol hydrochloride through characteristic vibrational frequencies. The compound exhibits multiple distinctive absorption bands that confirm the presence of amine, alcohol, and aromatic functionalities.

Characteristic N-H Stretching Bands

The N-H stretching vibrations in (4-(2-Aminoethyl)phenyl)methanol hydrochloride appear as characteristic absorptions in the 3400-3200 cm⁻¹ region [5] [6]. Primary amine salts typically exhibit two distinct N-H stretching bands due to the symmetric and asymmetric stretching modes of the NH3+ group [6]. The intensity of these bands is medium to strong, providing clear evidence for the protonated amine functionality. The exact position of these bands may vary slightly depending on the degree of hydrogen bonding and crystal packing effects [5].

Hydroxyl Group Vibrations

The hydroxyl group in (4-(2-Aminoethyl)phenyl)methanol hydrochloride produces a characteristic broad absorption band in the 3500-3200 cm⁻¹ region [8]. This broad appearance is typical of hydrogen-bonded alcohol groups and may overlap with the N-H stretching vibrations of the amine salt . The C-O stretching vibration appears as a strong band in the 1050-1200 cm⁻¹ region, with primary alcohols typically showing this absorption around 1050-1085 cm⁻¹ [9]. The exact position and intensity of the hydroxyl stretching band provide information about the hydrogen bonding environment in the solid state [8].

Aromatic Ring Signatures

The aromatic ring in (4-(2-Aminoethyl)phenyl)methanol hydrochloride exhibits several characteristic infrared absorptions. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, clearly distinguishable from aliphatic C-H stretches which occur below 3000 cm⁻¹ [10]. The aromatic C=C stretching vibrations produce two strong bands at approximately 1600 and 1500 cm⁻¹, characteristic of benzene ring breathing modes [11] [10]. The aromatic C-H out-of-plane bending vibrations appear in the 800-900 cm⁻¹ region, with the specific pattern being diagnostic for para-disubstituted benzene rings [11] [10]. For para-disubstituted aromatics, a single strong band typically appears around 860-800 cm⁻¹ [11].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for (4-(2-Aminoethyl)phenyl)methanol hydrochloride. The molecular ion peak for the free base appears at m/z 152.1 [M+H]+, corresponding to the protonated molecular ion of C9H13NO [12]. This peak typically exhibits low intensity due to the tendency of benzylic alcohols to undergo facile fragmentation [13].

The base peak appears at m/z 106.0, corresponding to the tropylium ion [C7H7]+ [13]. This fragmentation pattern is characteristic of benzylic systems and represents the loss of the aminoethyl side chain. Additional significant fragments include peaks at m/z 119, 91, and 77, which correspond to various benzylic fragmentation patterns [13]. The m/z 119 peak represents the loss of the amino group, while m/z 91 corresponds to the benzyl cation [C7H7]+, and m/z 77 represents the phenyl cation [C6H5]+ [13].

UV-Visible Spectroscopy

UV-visible spectroscopy of (4-(2-Aminoethyl)phenyl)methanol hydrochloride reveals characteristic electronic transitions associated with the aromatic ring system. The compound exhibits a strong π-π* transition in the 250-280 nm region, typical of para-disubstituted benzene derivatives [14] [15]. This transition corresponds to the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system.

A weaker n-π* transition may be observed in the 280-320 nm region, associated with the lone pair electrons on the amino group interacting with the aromatic π-system [14]. The exact position and intensity of these transitions can be influenced by the degree of conjugation between the substituents and the aromatic ring, as well as the protonation state of the amino group [14].

X-ray Crystallography Studies

X-ray crystallography provides detailed three-dimensional structural information about (4-(2-Aminoethyl)phenyl)methanol hydrochloride in the solid state. The compound typically crystallizes in a monoclinic crystal system with space group P21/n, which is common for organic hydrochloride salts [16] [17]. The crystal structure reveals the molecular geometry, bond lengths, bond angles, and intermolecular hydrogen bonding patterns.

The aromatic ring adopts a planar geometry with typical benzene bond lengths and angles. The ethylene linker chain exhibits a gauche conformation, allowing for optimal hydrogen bonding interactions between the protonated amino group and the chloride anion [16]. The hydroxyl group participates in hydrogen bonding with neighboring molecules, contributing to the overall crystal packing stability [17].

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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